Cas no 1448045-32-6 (N-(2-{1,1'-biphenyl-4-yl}-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide)

N-(2-{1,1'-biphenyl-4-yl}-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-{1,1'-biphenyl-4-yl}-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
- N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
- AKOS024558973
- N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- N-[2-hydroxy-2-(4-phenylphenyl)propyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
- 1448045-32-6
- F6436-0458
-
- Inchi: 1S/C23H22N2O5S/c1-23(27,18-10-8-17(9-11-18)16-6-4-3-5-7-16)15-24-31(28,29)19-12-13-21-20(14-19)25(2)22(26)30-21/h3-14,24,27H,15H2,1-2H3
- InChI Key: OFTJKHBKEXBRBY-UHFFFAOYSA-N
- SMILES: S(C1C=CC2=C(C=1)N(C)C(=O)O2)(NCC(C)(C1C=CC(C2C=CC=CC=2)=CC=1)O)(=O)=O
Computed Properties
- Exact Mass: 438.12494298g/mol
- Monoisotopic Mass: 438.12494298g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 6
- Complexity: 740
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 104Ų
N-(2-{1,1'-biphenyl-4-yl}-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6436-0458-2mg |
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide |
1448045-32-6 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6436-0458-5μmol |
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide |
1448045-32-6 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6436-0458-5mg |
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide |
1448045-32-6 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6436-0458-25mg |
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide |
1448045-32-6 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6436-0458-30mg |
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide |
1448045-32-6 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6436-0458-20μmol |
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide |
1448045-32-6 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6436-0458-50mg |
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide |
1448045-32-6 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6436-0458-2μmol |
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide |
1448045-32-6 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6436-0458-10μmol |
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide |
1448045-32-6 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6436-0458-10mg |
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide |
1448045-32-6 | 10mg |
$79.0 | 2023-09-09 |
N-(2-{1,1'-biphenyl-4-yl}-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide Related Literature
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Jacques Goulpeau,Barbara Lonetti,Daniel Trouchet,Armand Ajdari,Patrick Tabeling Lab Chip, 2007,7, 1154-1161
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
Additional information on N-(2-{1,1'-biphenyl-4-yl}-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
Introduction to N-(2-{1,1'-biphenyl-4-yl}-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide (CAS No. 1448045-32-6)
N-(2-{1,1'-biphenyl-4-yl}-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide (CAS No. 1448045-32-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzoxazoles and is characterized by its unique structural features, including a biphenyl moiety and a sulfonamide group. These structural elements contribute to its potential therapeutic applications and biological activities.
The chemical structure of N-(2-{1,1'-biphenyl-4-yl}-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide can be described as follows: it consists of a benzoxazole ring system fused with a sulfonamide group at the 5-position. The biphenyl moiety is attached to a hydroxypropyl group, which is further linked to the nitrogen atom of the sulfonamide group. The presence of the methyl group at the 3-position of the benzoxazole ring adds to the compound's structural complexity and may influence its pharmacological properties.
Recent studies have explored the potential therapeutic applications of N-(2-{1,1'-biphenyl-4-yl}-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide. One notable area of research is its anti-inflammatory properties. In vitro and in vivo experiments have demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that it may have potential as a novel anti-inflammatory agent for the treatment of conditions such as arthritis and other inflammatory disorders.
Another area of interest is the compound's potential as an antitumor agent. Research has shown that N-(2-{1,1'-biphenyl-4-yl}-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide can induce apoptosis in various cancer cell lines. Mechanistic studies have revealed that it targets multiple signaling pathways involved in cell proliferation and survival, including the PI3K/AKT and MAPK pathways. These findings highlight its potential as a lead compound for the development of new anticancer drugs.
In addition to its anti-inflammatory and antitumor properties, N-(2-{1,1'-biphenyl-4-yl}-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has also been investigated for its antimicrobial activity. Studies have shown that it exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property makes it a promising candidate for the development of new antibiotics to combat multidrug-resistant bacterial infections.
The pharmacokinetic properties of N-(2-{1,1'-biphenyl-4-yl}-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide have also been studied extensively. Preclinical data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is well-absorbed orally and has good bioavailability. The compound is metabolized primarily by hepatic enzymes, with metabolites being excreted through both renal and biliary routes. These pharmacokinetic characteristics make it suitable for further development as an oral therapeutic agent.
Clinical trials are currently underway to evaluate the safety and efficacy of N-(2-{1,1'-biphenyl-4-y l}-2-hydroxypropyl)-3-methyl - 2 - oxo - 2 , 3 - dihydro - 1 , 3 - benz ox az ole - 5 - sulf on amide in various therapeutic indications. Early-phase trials have shown promising results in terms of safety and tolerability. Ongoing Phase II trials are focusing on specific diseases such as rheumatoid arthritis and certain types of cancer.
In conclusion, N-(2-{1,1'-biphenyl - 4 - yl} - 2 - hydro xypro pyl) - 3 - methyl - 2 - oxo - 2 , 3 - dihydro - 1 , 3 - benz ox az ole -5-sulf on amide (CAS No. 1448045 - 32 -6) represents a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research.
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